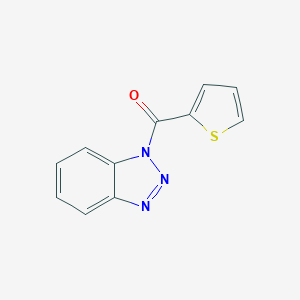

1-(2-Thienylcarbonyl)-1H-benzotriazole

Description

The exact mass of the compound 1-(2-Thienylcarbonyl)-1H-benzotriazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Thienylcarbonyl)-1H-benzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Thienylcarbonyl)-1H-benzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzotriazol-1-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3OS/c15-11(10-6-3-7-16-10)14-9-5-2-1-4-8(9)12-13-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHXTBJFXYNMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353611 | |

| Record name | 1-(2-Thienylcarbonyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301164-69-2 | |

| Record name | 1-(2-Thienylcarbonyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Thienylcarbonyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Thienylcarbonyl)-1H-benzotriazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(2-Thienylcarbonyl)-1H-benzotriazole

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathway for 1-(2-Thienylcarbonyl)-1H-benzotriazole, a stable and versatile acylating agent. The document is intended for researchers, chemists, and professionals in drug development. It outlines the core chemical principles, a detailed step-by-step experimental protocol, and critical field-proven insights into procedural choices. The synthesis is grounded in the nucleophilic acyl substitution reaction between 1H-benzotriazole and 2-thenoyl chloride. This guide includes detailed methodologies for precursor synthesis, purification, and analytical characterization, ensuring a reproducible and self-validating protocol.

Introduction

Chemical Identity and Significance

1-(2-Thienylcarbonyl)-1H-benzotriazole, also known as benzotriazol-1-yl(thiophen-2-yl)methanone, is a key synthetic intermediate.[1] Its structure features a benzotriazole moiety N-acylated with a thiophene-2-carbonyl group. Benzotriazole derivatives are recognized for their extensive applications in organic synthesis, serving as versatile synthons and auxiliaries.[2] N-acylbenzotriazoles, in particular, are stable, crystalline solids that function as excellent acylating reagents for a wide range of nucleophiles, offering a safer and more convenient alternative to highly reactive acyl chlorides.[3] The presence of the thiophene ring also imparts significant biological interest, as this heterocycle is a common scaffold in medicinal chemistry.

Overview of the Synthetic Strategy

The most direct and efficient method for preparing 1-(2-Thienylcarbonyl)-1H-benzotriazole is the N-acylation of 1H-benzotriazole. This reaction is typically achieved by treating 1H-benzotriazole with 2-thenoyl chloride in the presence of a base. The base serves to deprotonate the benzotriazole, forming a highly nucleophilic benzotriazolide anion, which subsequently attacks the electrophilic carbonyl carbon of the acyl chloride.

Core Synthesis Pathway and Mechanism

Principle and Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Deprotonation: The N-H proton of 1H-benzotriazole is acidic enough to be removed by a suitable base (e.g., triethylamine, potassium carbonate). This generates the benzotriazolide anion, a potent nucleophile.

-

Nucleophilic Attack: The benzotriazolide anion attacks the electrophilic carbonyl carbon of 2-thenoyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate collapses, expelling the chloride ion as a stable leaving group, resulting in the formation of the final N-acylated product.

Below is a diagram illustrating the overall reaction workflow.

Precursor Synthesis

For laboratories not starting from commercially available 1H-benzotriazole, it can be reliably synthesized from o-phenylenediamine. The established method involves the diazotization of o-phenylenediamine with sodium nitrite in an acidic medium, typically glacial acetic acid, which is followed by spontaneous intramolecular cyclization.[4][5][6]

Experimental Outline:

-

Dissolve o-phenylenediamine in aqueous glacial acetic acid.

-

Add a concentrated aqueous solution of sodium nitrite. The reaction is exothermic and the temperature will rise.[5]

-

After the reaction subsides, cool the mixture to induce crystallization.

-

Collect the crude product by vacuum filtration, wash with cold water, and purify by recrystallization from hot water or by vacuum distillation.[4][5]

2-Thenoyl chloride is the acylating agent and can be prepared from 2-thenoic acid using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is common, with the reaction typically performed under reflux, and the excess thionyl chloride removed by distillation.

Detailed Experimental Protocol: N-Acylation

This protocol details the direct acylation of 1H-benzotriazole with 2-thenoyl chloride.

Materials and Reagents

-

1H-Benzotriazole (1.19 g, 10 mmol)

-

2-Thenoyl Chloride (1.47 g, 10 mmol)

-

Triethylamine (1.5 mL, ~11 mmol) or Basic Amberlyst-A21 resin (0.22 g)[7]

-

Acetone, anhydrous (50 mL)

-

Chloroform (for recrystallization)

-

Deionized Water

-

Magnesium Sulfate, anhydrous

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Büchner funnel and vacuum flask

-

Rotary evaporator

-

Standard laboratory glassware

-

TLC plates (silica gel)

Step-by-Step Procedure

-

Setup: Place 1H-benzotriazole (10 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar. Dissolve it in 25 mL of anhydrous acetone.[7]

-

Basification: Cool the flask in an ice-water bath. Slowly add triethylamine (11 mmol) to the stirring solution. If using a solid basic resin like Amberlyst-A21, it can be added at this stage.[7] Stir for 15-20 minutes to ensure the formation of the benzotriazolide anion.

-

Acyl Chloride Addition: In a separate beaker, dissolve 2-thenoyl chloride (10 mmol) in 20 mL of anhydrous acetone. Transfer this solution to a dropping funnel.

-

Reaction: Add the 2-thenoyl chloride solution dropwise to the cooled benzotriazole solution over a period of 30-40 minutes with continuous stirring.[7] A white precipitate (triethylammonium chloride) will form.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for another hour, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the precipitated triethylammonium chloride by vacuum filtration. Wash the solid with a small amount of cold acetone.

-

Isolation: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator to obtain the crude solid product.

-

Purification: Purify the crude solid by recrystallization. A mixture of acetone and chloroform (e.g., 2:8 v/v) or ethanol/water can be effective.[7] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure 1-(2-Thienylcarbonyl)-1H-benzotriazole.

Data and Characterization

Reaction Parameters and Physicochemical Properties

| Parameter | Value / Description | Source |

| Molecular Formula | C₁₁H₇N₃OS | [1] |

| Molecular Weight | 229.26 g/mol | [1] |

| Appearance | Yellowish-white to off-white crystalline solid | [7] |

| Solvent | Anhydrous Acetone | [7] |

| Base | Triethylamine / Amberlyst-A21 | [7] |

| Reaction Temperature | 0 °C to Room Temperature | |

| Reaction Time | 2-3 hours | [7] |

| Typical Yield | 80-90% |

Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Expect a strong carbonyl (C=O) stretching band around 1700-1720 cm⁻¹. Other characteristic peaks would include C=N and C=C stretching from the aromatic rings.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the protons on the benzotriazole ring (typically in the 7.5-8.5 ppm region) and the thiophene ring (in the 7.0-8.0 ppm region).

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the carbonyl carbon (typically >160 ppm) and the unique carbon environments of the two heterocyclic rings.

-

Melting Point: A sharp melting point range indicates high purity. The literature melting point is around 121-123 °C.[7]

Process Causality and Field Insights

-

Choice of Solvent: Anhydrous aprotic solvents like acetone or THF are crucial. Protic solvents (e.g., water, alcohols) would react competitively with the highly electrophilic 2-thenoyl chloride, leading to undesired byproducts and reduced yield.[4]

-

Role of the Base: 1H-benzotriazole is a weak nucleophile. The base is essential for deprotonating the N-H group, significantly increasing its nucleophilicity. Triethylamine is a common choice as it is a liquid organic base, and the resulting triethylammonium chloride salt is easily removed by filtration. A solid-supported base like Amberlyst-A21 simplifies work-up as it can be filtered off directly.[7]

-

Temperature Control: The initial addition of the acyl chloride is performed at 0 °C to manage the exothermic nature of the reaction. This prevents potential side reactions and decomposition, ensuring a cleaner product and higher yield.

-

Purification: Recrystallization is a highly effective method for purifying the final product, as 1-(2-Thienylcarbonyl)-1H-benzotriazole is a stable crystalline solid. The choice of solvent system is key to obtaining high purity crystals.

The diagram below illustrates the core reaction mechanism.

References

-

The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives - IISTE.org. (URL: [Link])

- CN104292172A - Benzotriazole derivative and preparation method thereof - Google P

-

1-(2-Thienylcarbonyl)-1H-benzotriazole | C11H7N3OS | CID 746502 - PubChem. (URL: [Link])

-

Synthesis of 1,2,3-benzotriazole - PrepChem.com. (URL: [Link])

-

1,2,3-benzotriazole - Organic Syntheses Procedure. (URL: [Link])

-

The chemistry of N-substituted benzotriazoles. Part 5. Reactions of benzotriazole with aldehydes and thionyl chloride—formation of (benzotriazol-1-yl)-1-chloroalkanes and bis(benzotriazolyl)alkanes - RSC Publishing. (URL: [Link])

- CN109096213A - A kind of preparation method of 1H-1,2,3- triazole - Google P

-

Review on synthetic study of benzotriazole - GSC Online Press. (URL: [Link])

-

Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed. (URL: [Link])

-

Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC - NIH. (URL: [Link])

-

Benzotriazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. (URL: [Link])

-

1-Chloro-1H-1,2,3-benzotriazole - PMC - NIH. (URL: [Link])

-

BENZOTRIAZOLE-MEDIATED SYNTHESIS OF - UFDC Image Array 2. (URL: [Link])

-

The Chemistry of Benzotriazole Derivatives - National Academic Digital Library of Ethiopia. (URL: [Link])

-

synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid - ResearchGate. (URL: [Link])

-

Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society. (URL: [Link])

-

Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - Frontiers. (URL: [Link])

Sources

- 1. 1-(2-Thienylcarbonyl)-1H-benzotriazole | C11H7N3OS | CID 746502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. iiste.org [iiste.org]

An In-Depth Technical Guide to 1-(2-Thienylcarbonyl)-1H-benzotriazole (CAS 301164-69-2): A Versatile Acylating Agent for Drug Discovery and Synthesis

Abstract

This technical guide provides a comprehensive overview of 1-(2-Thienylcarbonyl)-1H-benzotriazole, CAS number 301164-69-2. This compound is a stable, crystalline N-acylbenzotriazole, a class of reagents increasingly recognized for their utility as efficient acylating agents in modern organic synthesis. We will explore its molecular structure, physicochemical properties, a robust synthesis protocol, and detailed analytical characterization methods. The core of this guide focuses on the compound's primary application as a superior alternative to traditional acyl chlorides for the construction of amide, ester, and other carbonyl-containing functionalities. This is particularly relevant for researchers in drug development, where the thiophene and benzotriazole moieties are prevalent structural motifs in pharmacologically active molecules.[1][2][3][4] The protocols and insights presented herein are designed to be practical, reproducible, and grounded in established chemical principles, providing scientists with the knowledge to effectively utilize this versatile synthetic intermediate.

Molecular Identity and Physicochemical Properties

1-(2-Thienylcarbonyl)-1H-benzotriazole is structurally composed of a thiophene-2-carbonyl group attached to a nitrogen atom of the 1H-benzotriazole ring system.[5] This arrangement effectively creates a highly efficient acylating agent. The benzotriazolyl group acts as an excellent leaving group, facilitating nucleophilic attack at the carbonyl carbon. Unlike the often-unstable and hazardous corresponding acyl chloride, 1-(2-Thienylcarbonyl)-1H-benzotriazole is typically a stable, manageable solid, making it a preferred reagent in many synthetic applications.[6]

Caption: Chemical Structure of 1-(2-Thienylcarbonyl)-1H-benzotriazole.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 301164-69-2 | [5] |

| IUPAC Name | benzotriazol-1-yl(thiophen-2-yl)methanone | [5] |

| Molecular Formula | C₁₁H₇N₃OS | [5] |

| Synonyms | 1-(Thiophene-2-carbonyl)-1H-1,2,3-benzotriazole | [5] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 229.26 g/mol | [5] |

| Appearance | Solid | [7] |

| Melting Point | 175-179 °C | [7] |

| XLogP3 | 2.7 | [5] |

| Topological Polar Surface Area | 76 Ų | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

The Role of N-Acylbenzotriazoles in Modern Synthesis

Expert Insight: The utility of 1-(2-Thienylcarbonyl)-1H-benzotriazole stems from its classification as an N-acylbenzotriazole. This class of compounds serves as a powerful platform for acyl transfer reactions. The rationale for their use over more traditional reagents like acyl chlorides or anhydrides is multifaceted:

-

Enhanced Stability: N-acylbenzotriazoles are often crystalline, bench-stable solids that are less sensitive to atmospheric moisture than their acyl chloride counterparts.[6] This simplifies handling, storage, and weighing, leading to more accurate and reproducible reaction stoichiometry.

-

Controlled Reactivity: While highly reactive, they are generally less aggressive than acyl chlorides, reducing the formation of side products and allowing for cleaner reactions under milder conditions.

-

Excellent Leaving Group: The benzotriazolide anion (Bt⁻) is a superb leaving group due to its resonance stabilization, which drives the nucleophilic acyl substitution reaction to completion.

-

Non-Corrosive Byproduct: The reaction byproduct is 1H-benzotriazole, a weakly acidic and non-corrosive compound, unlike the hydrochloric acid (HCl) generated from acyl chlorides, which can be detrimental to acid-sensitive functional groups elsewhere in the molecule.

This combination of stability, controlled reactivity, and operational simplicity makes these reagents highly valuable, particularly in the complex, multi-step syntheses common in pharmaceutical development.

Caption: General mechanism of nucleophilic acyl substitution using an N-acylbenzotriazole.

Synthesis Protocol

The synthesis of 1-(2-Thienylcarbonyl)-1H-benzotriazole is a straightforward and high-yielding nucleophilic acyl substitution reaction between 1H-benzotriazole and 2-thiophenecarbonyl chloride.[8] An organic base is required to act as a scavenger for the HCl generated during the reaction, preventing the protonation of the benzotriazole nucleophile and driving the reaction to completion.

Caption: Synthesis scheme for 1-(2-Thienylcarbonyl)-1H-benzotriazole.

Step-by-Step Methodology

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 1H-benzotriazole (1.0 eq).

-

Dissolution: Dissolve the 1H-benzotriazole in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Base Addition: Add triethylamine (Et₃N) (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.

-

Causality: The base is crucial to neutralize the HCl formed in the reaction. Using a slight excess ensures the reaction medium remains basic, favoring the nucleophilic attack by benzotriazole. Cooling mitigates the exothermic nature of the reaction.

-

-

Acyl Chloride Addition: Dissolve 2-thiophenecarbonyl chloride (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel.[8] Add the acyl chloride solution dropwise to the stirred benzotriazole solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt. Wash the salt with a small amount of cold THF.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting crude solid in a suitable solvent (e.g., dichloromethane) and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 1-(2-Thienylcarbonyl)-1H-benzotriazole as a solid.

Analytical Characterization

For a compound to be used reliably in synthesis, its structure and purity must be unequivocally confirmed. The following analytical techniques are standard for characterizing the title compound.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | Benzotriazole Protons | δ 7.5 - 8.5 ppm (multiplets) | Aromatic protons in a complex, asymmetric environment adjacent to the triazole ring.[9][10] |

| Thiophene Protons | δ 7.2 - 8.0 ppm (multiplets) | Characteristic region for protons on an electron-deficient thiophene ring coupled to a carbonyl group.[11] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 160 - 170 ppm | Typical shift for an amide/activated ester carbonyl carbon. |

| Aromatic Carbons | δ 110 - 145 ppm | Signals corresponding to the eight unique carbons of the benzotriazole and thiophene rings.[9] | |

| FTIR | Carbonyl Stretch (C=O) | ~1700 - 1730 cm⁻¹ (strong) | Strong, sharp absorption characteristic of an N-acyl carbonyl group. |

| Aromatic C=C Stretch | ~1450 - 1600 cm⁻¹ (medium) | Multiple bands corresponding to the stretching vibrations within the aromatic rings.[9] | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 229.03 | Corresponds to the exact molecular weight of the compound (C₁₁H₇N₃OS).[5] |

Applications in Drug Development and Organic Synthesis

The primary value of 1-(2-Thienylcarbonyl)-1H-benzotriazole is its function as a stable and selective acylating agent for introducing the 2-thienylcarbonyl moiety. This is particularly useful in the synthesis of novel amides and esters, which are fundamental linkages in a vast number of pharmaceutical compounds.

Workflow: Synthesis of a Novel Thienyl-Amide

This protocol demonstrates the use of the title compound to synthesize a new chemical entity, showcasing its utility in medicinal chemistry workflows for library generation or lead optimization.

Caption: Experimental workflow for the synthesis of a thienyl-amide derivative.

Step-by-Step Amidation Protocol

-

Reagent Preparation: In a reaction vial, dissolve 1-(2-Thienylcarbonyl)-1H-benzotriazole (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Nucleophile Addition: To the stirred solution, add the desired primary or secondary amine (1.0 - 1.1 eq).

-

Expertise Insight: Using a slight excess of the amine can help drive the reaction to completion. No additional base is typically required, as the reaction does not generate a strong acid.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is often complete within 2-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials and the appearance of the product spot.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with a larger volume of an organic solvent like ethyl acetate. Wash the organic phase with saturated aqueous sodium bicarbonate to remove the 1H-benzotriazole byproduct, followed by brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can then be purified by flash column chromatography on silica gel or by recrystallization to yield the final, pure product.

This methodology provides a clean and efficient route to novel thiophene-containing amides, which are a class of compounds with a wide range of reported biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount. The following information is aggregated from available safety data.

Table 4: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard Pictogram | GHS07 | Warning | [5] |

| Hazard Statement | H302 | Harmful if swallowed | [5] |

| Precautionary | P264 | Wash skin thoroughly after handling. | [5] |

| P270 | Do not eat, drink or smoke when using this product. | [5] | |

| P301+P317 | IF SWALLOWED: Get medical help. | [5] | |

| P330 | Rinse mouth. | [5] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [5] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13]

-

Hygiene: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[12]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13]

References

-

PubChem. (n.d.). 1-(2-Thienylcarbonyl)-1H-benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]

-

XiXisys. (n.d.). GHS SDS for 1-(2-Thienylcarbonyl)-1H-benzotriazole. Retrieved from [Link]

- Kuraray. (n.d.). Safety Data Sheet KR-134MBL. Retrieved from a general SDS source, principles applied.

-

ResearchGate. (2025). UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1H-BENZOTRIAZOLE. Retrieved from [Link]

-

Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Retrieved from [Link]

- Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole.

-

PubChem. (n.d.). 1H-Benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]

-

IJCRT.org. (2025). Review Of Benzotriazole. Retrieved from [Link]

-

Briguglio, I., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

-

IUCr. (2022). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. Retrieved from [Link]

- Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....

- Royal Society of Chemistry. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands.... Retrieved from a general academic source, principles applied.

-

Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues.... PubMed. Retrieved from [Link]

-

Basechem. (n.d.). 1-(2-Thienylcarbonyl)-1H-benzotriazole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole IR Spectrum. NIST WebBook. Retrieved from [Link]

-

Chem-Supply. (2024). 1-(Thiophene-2-carbonyl)-1H-1,2,3-benzotriazole. Retrieved from [Link]

- Springer. (2016). The Chemistry of Benzotriazole Derivatives. Retrieved from a general academic source, principles applied.

Sources

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. ijcrt.org [ijcrt.org]

- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(2-Thienylcarbonyl)-1H-benzotriazole | C11H7N3OS | CID 746502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. 1-(2-噻吩基羰基)-1H-苯并三唑|1-(2-Thienylcarbonyl)-1H-benzotriazole|301164-69-2|参数,分子结构式,图谱信息 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]

- 8. 2-噻吩甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1H-Benzotriazole(95-14-7) 1H NMR spectrum [chemicalbook.com]

- 11. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 301164-69-2 Name: 1-(2-Thienylcarbonyl)-1H-benzotriazole [xixisys.com]

- 13. files.dep.state.pa.us [files.dep.state.pa.us]

An In-depth Technical Guide to 1-(2-Thienylcarbonyl)-1H-benzotriazole: Physicochemical Characteristics and Synthetic Protocols

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(2-Thienylcarbonyl)-1H-benzotriazole, a versatile N-acylbenzotriazole derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the compound's structural and physicochemical properties, spectral analysis, and detailed synthetic methodologies. Furthermore, this guide explores the reactivity of the N-acylbenzotriazole moiety, highlighting its utility as a stable and efficient acylating agent in various chemical transformations. Safety considerations and potential applications are also discussed, providing a holistic understanding of this compound for laboratory and research applications.

Introduction

1-(2-Thienylcarbonyl)-1H-benzotriazole, also known by its IUPAC name benzotriazol-1-yl(thiophen-2-yl)methanone, is a member of the N-acylbenzotriazole family.[1] These compounds have garnered significant attention in organic chemistry due to their unique reactivity and stability. Unlike more reactive acylating agents such as acyl chlorides, N-acylbenzotriazoles are generally stable, crystalline solids that can be easily handled and stored.[2] The benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the acyl group to a variety of nucleophiles under mild reaction conditions.

The incorporation of the thiophene ring, a prominent sulfur-containing heterocycle, into the molecular structure is of particular interest. Thiophene and its derivatives are key building blocks in many pharmaceuticals and functional materials due to their diverse biological activities and electronic properties. This guide will provide a detailed examination of the synthesis, properties, and reactivity of 1-(2-Thienylcarbonyl)-1H-benzotriazole, offering valuable insights for its application in synthetic and medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. This section outlines the key physical and chemical characteristics of 1-(2-Thienylcarbonyl)-1H-benzotriazole.

Structural and General Properties

The structural and general properties of 1-(2-Thienylcarbonyl)-1H-benzotriazole are summarized in the table below. These identifiers are crucial for unambiguous documentation and database searches.

| Property | Value | Source |

| IUPAC Name | benzotriazol-1-yl(thiophen-2-yl)methanone | [1] |

| Molecular Formula | C₁₁H₇N₃OS | [1] |

| Molecular Weight | 229.26 g/mol | [1] |

| CAS Number | 301164-69-2 | [1] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | 94.3 - 94.9 °C | [3] |

Solubility

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Acetone

-

Methanol

-

Ethanol

-

Dichloromethane

-

Chloroform

It is expected to have limited solubility in non-polar solvents like hexanes and sparingly soluble in water. Experimental verification of solubility is recommended for specific applications.

Synthesis of 1-(2-Thienylcarbonyl)-1H-benzotriazole

The synthesis of N-acylbenzotriazoles is typically achieved through the reaction of a carboxylic acid or its corresponding acyl chloride with 1H-benzotriazole. The following protocol describes a reliable method for the preparation of 1-(2-Thienylcarbonyl)-1H-benzotriazole.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 1-(2-Thienylcarbonyl)-1H-benzotriazole.

Experimental Protocol

Materials:

-

Thiophene-2-carbonyl chloride

-

1H-Benzotriazole

-

Triethylamine (or another suitable base like pyridine)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzotriazole (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of thiophene-2-carbonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over a period of 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid chloride and acidic byproducts) and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure 1-(2-Thienylcarbonyl)-1H-benzotriazole as a solid.

Rationale: The use of a base like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are necessary to prevent the hydrolysis of the acyl chloride.

Analytical Characterization

The identity and purity of the synthesized 1-(2-Thienylcarbonyl)-1H-benzotriazole are confirmed through various spectroscopic techniques.

Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | Spectral data for the parent 1H-benzotriazole shows characteristic aromatic proton signals.[4] For the title compound, one would expect additional signals corresponding to the thiophene ring protons, typically in the aromatic region, with distinct chemical shifts and coupling constants. |

| ¹³C NMR | The ¹³C NMR spectrum is expected to show signals for the carbonyl carbon, as well as the carbons of the benzotriazole and thiophene rings.[5] |

| IR Spectroscopy | The IR spectrum of benzotriazole shows characteristic peaks for N-H stretching and C-H bending.[6] For 1-(2-Thienylcarbonyl)-1H-benzotriazole, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1750 cm⁻¹.[7] |

| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (229.26 g/mol ). Fragmentation patterns would likely involve the loss of the benzotriazole or thiophene-carbonyl moieties. |

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of 1-(2-Thienylcarbonyl)-1H-benzotriazole.

Chemical Reactivity and Applications

Acylating Agent

As an N-acylbenzotriazole, 1-(2-Thienylcarbonyl)-1H-benzotriazole serves as an effective acylating agent.[2] It can transfer the thiophene-2-carbonyl group to a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. These reactions typically proceed under mild conditions and offer an alternative to the use of more reactive and less selective acylating agents.

Potential Applications in Medicinal Chemistry

Benzotriazole and its derivatives are recognized for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[8][9] The thiophene moiety is also a well-known pharmacophore present in numerous approved drugs. The combination of these two heterocyclic systems in 1-(2-Thienylcarbonyl)-1H-benzotriazole makes it an interesting scaffold for the synthesis of novel compounds with potential therapeutic applications. It can be used as a key intermediate in the synthesis of more complex molecules for drug discovery programs.

Safety and Handling

While specific toxicity data for 1-(2-Thienylcarbonyl)-1H-benzotriazole is limited, compounds of this class are generally considered to be harmful if swallowed.[10] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

1-(2-Thienylcarbonyl)-1H-benzotriazole is a stable, crystalline solid that serves as a valuable reagent in organic synthesis. Its ability to act as an efficient acylating agent under mild conditions, coupled with the presence of the biologically relevant thiophene moiety, makes it a compound of interest for both synthetic and medicinal chemists. This guide has provided a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and an outline of its analytical characterization and potential applications. The information presented herein is intended to facilitate the safe and effective use of this compound in a research setting.

References

-

PubChem. 1-(2-Thienylcarbonyl)-1H-benzotriazole. National Center for Biotechnology Information. [Link]

- Supporting Information for "Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic". The Royal Society of Chemistry.

- Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Triflates with Form

-

PubChem. 1H-Benzotriazole. National Center for Biotechnology Information. [Link]

-

ResearchGate. FTIR spectrum of benzotriazole. [Link]

-

PubChem. 1-(2-Thienylcarbonyl)-1H-benzotriazole - Safety and Hazards. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Benzotriazole synthesis. [Link]

-

ResearchGate. 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... [Link]

-

International Invention of Scientific Journal. Synthesis of Benzotriazole Derivatives. [Link]

-

NIST WebBook. 1H-Benzotriazole. National Institute of Standards and Technology. [Link]

-

PubMed Central. Benzotriazole: An overview on its versatile biological behavior. [Link]

-

Organic Syntheses. 1,2,3-benzotriazole. [Link]

- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

A Review on: Synthesis of Benzotriazole. ijariie.com. [Link]

-

ResearchGate. (PDF) UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. [Link]

-

NIST WebBook. 1H-Benzotriazole Mass Spectrum. National Institute of Standards and Technology. [Link]

-

ResearchGate. FTIR spectrum of 1H-benzotriazole (BT) in KBr. [Link]

-

NIST WebBook. 1H-Benzotriazole. National Institute of Standards and Technology. [Link]

-

MassBank. 1,2,3-Benzotriazole; LC-ESI-QFT; MS2; CE: 75; R=17500; [M-H]-. [Link]

- Google Patents.

-

PubChem. 1H-benzotriazol-1-yl(2-phenoxyphenyl)methanone. National Center for Biotechnology Information. [Link]

-

University of California, Davis. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in... [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. ijariie.com [ijariie.com]

- 3. CN104292172A - Benzotriazole derivative and preparation method thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Benzotriazole(95-14-7) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H-Benzotriazole for synthesis 95-14-7 [sigmaaldrich.com]

- 8. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. 1-(2-Thienylcarbonyl)-1H-benzotriazole | C11H7N3OS | CID 746502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(2-Thienylcarbonyl)-1H-benzotriazole: A Technical Guide

Foreword: The Role of Spectroscopic Analysis in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. N-acylbenzotriazoles, such as 1-(2-Thienylcarbonyl)-1H-benzotriazole, represent a class of highly valuable and versatile acylating agents, frequently employed in the synthesis of amides, esters, and ketones under neutral conditions. Their stability, crystallinity, and predictable reactivity make them superior alternatives to more labile acyl halides. The efficacy and safety of any downstream application, however, hinge on the precise structural and purity verification of this key intermediate. This guide provides an in-depth analysis of the expected spectroscopic data for 1-(2-Thienylcarbonyl)-1H-benzotriazole, grounding the interpretation in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). While extensive searches did not yield a publicly available experimental dataset with specific peak values for this exact molecule, this guide will detail the expected spectral features based on established chemical principles and data from analogous structures.

Molecular Structure and Spectroscopic Implications

The structure of 1-(2-Thienylcarbonyl)-1H-benzotriazole brings together three key components: a benzotriazole ring, a thiophene ring, and a carbonyl linker. Each of these moieties possesses unique electronic and atomic environments that give rise to characteristic signals in various spectroscopic techniques.

Diagram 1: Molecular Structure of 1-(2-Thienylcarbonyl)-1H-benzotriazole

Caption: Structure of 1-(2-Thienylcarbonyl)-1H-benzotriazole.

Our analytical approach will focus on identifying signals corresponding to:

-

Benzotriazole Protons (H-4, H-5, H-6, H-7): An ABCD aromatic spin system.

-

Thiophene Protons (H-3', H-4', H-5'): An AMX aromatic spin system.

-

Benzotriazole Carbons: Four distinct aromatic signals.

-

Thiophene Carbons: Three distinct aromatic signals plus the carbonyl-attached carbon.

-

Carbonyl Carbon (C=O): A key signal in ¹³C NMR and IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Proton Environments

The choice of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical as it can influence the chemical shifts of protons. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm). For 1-(2-Thienylcarbonyl)-1H-benzotriazole, we anticipate seven distinct proton signals in the aromatic region.

Expected ¹H NMR Data Interpretation:

-

Benzotriazole Moiety: The four protons on the benzene ring of the benzotriazole system will appear as a complex multiplet. Due to the asymmetry introduced by the N-acylation, the protons H-4 and H-7 will likely be shifted further downfield compared to H-5 and H-6. We expect two multiplets, each integrating to 2H, in the range of δ 7.4-8.3 ppm.

-

Thiophene Moiety: The three protons on the thiophene ring will exhibit a characteristic splitting pattern. H-5' (adjacent to the sulfur atom) is expected to be a doublet of doublets, coupled to both H-4' and H-3'. H-3' will also be a doublet of doublets, coupled to H-4' and H-5'. H-4' will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants). These signals are typically found between δ 7.2 and 8.0 ppm.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |

|---|---|---|---|

| Data Not Available | 1H | dd | Thiophene H-3' or H-5' |

| Data Not Available | 1H | t or dd | Thiophene H-4' |

| Data Not Available | 1H | dd | Thiophene H-5' or H-3' |

| Data Not Available | 2H | m | Benzotriazole H-5, H-6 |

| Data Not Available | 2H | m | Benzotriazole H-4, H-7 |

¹³C NMR Spectroscopy: Carbon Skeleton

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule. We expect to see 11 distinct signals for the 11 carbon atoms in the structure.

Expected ¹³C NMR Data Interpretation:

-

Carbonyl Carbon: The most deshielded carbon will be the carbonyl carbon, expected in the range of δ 160-170 ppm.

-

Aromatic Carbons: The remaining ten carbons of the benzotriazole and thiophene rings will appear in the typical aromatic region of δ 110-150 ppm. The carbons directly attached to the electronegative nitrogen and sulfur atoms will have distinct chemical shifts. The two carbons of the benzotriazole ring fused to the triazole (C-7a and C-3a) are expected to be shifted further downfield.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data Not Available | C=O |

| Data Not Available | Aromatic C (x9) |

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Diagram 2: Conceptual Workflow for Spectroscopic Analysis

Caption: General workflow for chemical synthesis and characterization.

Expected IR Data Interpretation:

The most prominent feature in the IR spectrum will be the carbonyl (C=O) stretching vibration.

-

C=O Stretch: For an amide-like structure conjugated with two aromatic systems (benzotriazole and thiophene), this band is expected to be strong and sharp, appearing in the region of 1680-1710 cm⁻¹ . The conjugation lowers the frequency from a typical ketone/amide value.

-

C=C Aromatic Stretch: Multiple sharp bands of medium intensity are expected between 1450-1600 cm⁻¹ , corresponding to the carbon-carbon double bond stretching within the aromatic rings.

-

C-H Aromatic Stretch: A signal of weak to medium intensity should appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

-

C-N Stretch: Stretching vibrations for the C-N bonds will likely appear in the fingerprint region, between 1200-1350 cm⁻¹ .

Table 3: Predicted IR Absorption Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| Data Not Available | Strong, Sharp | C=O Stretch (Amide I band) |

| Data Not Available | Medium, Sharp | C=C Aromatic Ring Stretch |

| Data Not Available | Medium-Weak | =C-H Aromatic Stretch |

| Data Not Available | Medium | C-N Stretch |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns. For 1-(2-Thienylcarbonyl)-1H-benzotriazole (C₁₁H₇N₃OS), the expected exact mass is approximately 229.03 g/mol .

Expected Mass Spectrometry Data Interpretation:

-

Molecular Ion Peak (M⁺): A prominent peak should be observed at m/z ≈ 229 . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Key Fragmentation: The most likely fragmentation pathway involves the cleavage of the N-C bond between the benzotriazole and carbonyl groups. This would result in two primary fragments:

-

Thienylcarbonyl cation: [C₅H₃OS]⁺ at m/z = 111 . This is often a very stable and abundant fragment.

-

Benzotriazole radical: [C₆H₄N₃]⁺ at m/z = 118 or the neutral benzotriazole molecule itself.

-

-

Loss of N₂: A characteristic fragmentation of benzotriazole derivatives is the loss of a molecule of nitrogen gas (28 Da) from the benzotriazole-containing fragment.

Diagram 3: Plausible Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of the parent ion in MS.

Experimental Protocols: A Self-Validating System

To ensure the generation of high-quality, reproducible data, the following generalized protocols should be followed.

Protocol 1: NMR Sample Preparation and Acquisition

-

Accurately weigh 5-10 mg of 1-(2-Thienylcarbonyl)-1H-benzotriazole.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required for adequate signal-to-noise.

-

Process the spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Protocol 2: FTIR Sample Preparation and Acquisition

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Record a background spectrum of the empty crystal to subtract atmospheric and instrumental interferences.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

-

For high-resolution data, use a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Conclusion

The comprehensive spectroscopic analysis of 1-(2-Thienylcarbonyl)-1H-benzotriazole provides a unique fingerprint for its positive identification and quality control. The combination of ¹H and ¹³C NMR confirms the carbon-hydrogen framework, IR spectroscopy validates the presence of key functional groups, particularly the conjugated carbonyl, and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation. Adherence to rigorous experimental protocols ensures that this spectroscopic data is both reliable and reproducible, forming a solid foundation for any research, development, or quality assurance application.

References

While specific data for the target compound was not located in publicly indexed literature, the principles and methodologies described are based on foundational knowledge from the following types of authoritative sources:

- Spectroscopic Interpretation: Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

N-Acylbenzotriazole Chemistry: Katritzky, A. R., et al. (2003). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Synthesis, 2003(18), 2777-2780. [Link]

-

Chemical Compound Database: PubChem. (n.d.). 1-(2-Thienylcarbonyl)-1H-benzotriazole. National Center for Biotechnology Information. [Link]

Solubility of 1-(2-Thienylcarbonyl)-1H-benzotriazole in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-(2-Thienylcarbonyl)-1H-benzotriazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(2-Thienylcarbonyl)-1H-benzotriazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Solubility is a critical physicochemical parameter that dictates the feasibility of a compound's application in reaction chemistry, purification, formulation, and biological screening. This document moves beyond a simple data sheet to offer a foundational understanding of the molecular characteristics governing the solubility of this specific molecule. It synthesizes theoretical principles with actionable, field-proven experimental protocols. We will explore the structural attributes of 1-(2-Thienylcarbonyl)-1H-benzotriazole, predict its behavior in a spectrum of organic solvents, and provide detailed, step-by-step methodologies for both qualitative and quantitative solubility determination. The protocols are designed to be self-validating, ensuring researchers can generate reliable and reproducible data.

Introduction

Overview of 1-(2-Thienylcarbonyl)-1H-benzotriazole

1-(2-Thienylcarbonyl)-1H-benzotriazole is a unique molecule that incorporates three distinct heterocyclic and aromatic moieties: a benzotriazole core, a thiophene ring, and a carbonyl linker. Benzotriazole and its derivatives are a cornerstone in synthetic chemistry and are recognized for their broad range of applications, including as corrosion inhibitors, anti-fading agents for plastics, and, significantly, as versatile precursors in medicinal chemistry.[1][2] The high therapeutic potential of drugs containing the benzotriazole nucleus has spurred the synthesis of numerous novel derivatives.[1] The attachment of the thienylcarbonyl group introduces additional structural and electronic features that can modulate the compound's chemical reactivity and biological activity.

The structure and key identifiers for this compound are cataloged in public databases such as PubChem (CID 746502).[3] Understanding its fundamental properties is the first step toward unlocking its potential in any research or development pipeline.

The Critical Role of Solubility in Scientific Research

The solubility of a compound is a fundamental property that influences nearly every stage of its lifecycle in the laboratory.[4] It is a crucial consideration for:

-

Synthetic Chemistry: Selecting an appropriate solvent is essential for ensuring reactants are in the same phase, which directly impacts reaction rates and yields.

-

Purification: Techniques like crystallization and chromatography are entirely dependent on differential solubility in various solvent systems.

-

Drug Discovery & Development: A compound's solubility in both aqueous and organic media affects its absorption, distribution, metabolism, and excretion (ADME) profile.[5] Poor solubility is a leading cause of failure for promising drug candidates.

-

Analytical Chemistry: Preparing solutions of known concentrations for analysis by techniques like HPLC, GC, or NMR requires precise solubility data.

Therefore, a thorough characterization of the solubility of 1-(2-Thienylcarbonyl)-1H-benzotriazole is not merely an academic exercise but a prerequisite for its effective utilization.

Theoretical & Predictive Framework for Solubility

Fundamental Principles: "Like Dissolves Like"

The most reliable heuristic for predicting solubility is the principle of "like dissolves like."[4][6] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The key factors include:

-

Polarity: Polar solvents have significant partial charges and high dielectric constants, allowing them to effectively solvate polar solutes and ions. Nonpolar solvents lack these features and are better at dissolving nonpolar solutes.

-

Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor (e.g., containing O-H or N-H bonds) or acceptor (e.g., containing lone pairs on O or N atoms) dramatically influences its solubility in protic solvents like water or ethanol.

-

Molecular Size: Larger molecules are generally less soluble than smaller ones because it is more difficult for solvent molecules to surround and solvate them.[6]

Physicochemical Profile of 1-(2-Thienylcarbonyl)-1H-benzotriazole

To predict the solubility of our target compound, we must first analyze its structure and computed properties.

Table 1: Computed Physicochemical Properties of 1-(2-Thienylcarbonyl)-1H-benzotriazole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₇N₃OS | PubChem[3] |

| Molecular Weight | 229.26 g/mol | PubChem[3] |

| XLogP3 | 2.7 | PubChem[3] |

| Hydrogen Bond Donors | 0 | PubChem[3] |

| Hydrogen Bond Acceptors | 4 | PubChem[3] |

| Polar Surface Area | 76 Ų | PubChem[3] |

Structural Analysis & Prediction: The molecule presents a mixed-polarity character.

-

Polar Regions: The benzotriazole system with its three nitrogen atoms and the carbonyl group (C=O) are polar and can act as hydrogen bond acceptors.[7] The polar surface area of 76 Ų further supports this.

-

Nonpolar Regions: The fused benzene ring and the thiophene ring are aromatic and contribute to the molecule's lipophilicity.

-

XLogP3: The LogP value of 2.7 indicates a preference for a lipid (nonpolar) environment over an aqueous one, suggesting limited water solubility but good solubility in organic solvents.

Prediction: Based on this analysis, 1-(2-Thienylcarbonyl)-1H-benzotriazole is predicted to have low solubility in highly nonpolar solvents (e.g., hexane) and water. It is expected to exhibit moderate to high solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane, THF) and potentially polar protic solvents (e.g., ethanol, methanol) that can interact with the hydrogen bond acceptors.

The Solvent Spectrum

To experimentally test these predictions, a range of solvents with varying polarities should be used.

Table 2: Properties of Common Organic Solvents

| Solvent | Formula | Polarity | Type |

|---|---|---|---|

| n-Hexane | C₆H₁₄ | Nonpolar | Aprotic |

| Toluene | C₇H₈ | Nonpolar | Aprotic |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar | Aprotic |

| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Aprotic |

| Tetrahydrofuran (THF) | C₄H₈O | Polar | Aprotic |

| Ethyl Acetate | C₄H₈O₂ | Polar | Aprotic |

| Acetone | C₃H₆O | Polar | Aprotic |

| Ethanol | C₂H₅OH | Polar | Protic |

| Methanol | CH₃OH | Polar | Protic |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar | Aprotic |

| Water | H₂O | Very Polar | Protic |

Experimental Determination of Solubility

A robust experimental approach involves a two-stage process: a rapid qualitative assessment followed by a more rigorous quantitative determination in promising solvents.

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid method to classify the compound's solubility across a range of solvents, guiding the selection of solvents for quantitative analysis or for practical applications like reaction setup.[8]

Methodology:

-

Preparation: Label a series of small, dry test tubes or vials, one for each solvent listed in Table 2.

-

Aliquot Compound: Accurately weigh approximately 10 mg of 1-(2-Thienylcarbonyl)-1H-benzotriazole into each labeled tube.

-

Solvent Addition: Add the chosen solvent to the first tube in 0.5 mL increments.

-

Mixing: After each addition, cap the tube and vortex or shake vigorously for 30-60 seconds to facilitate dissolution.[9]

-

Observation: Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved.

-

Iteration: Continue adding solvent in 0.5 mL increments up to a total volume of 2.0 mL.

-

Classification:

-

Very Soluble: Dissolves in ≤ 0.5 mL.

-

Soluble: Dissolves in > 0.5 mL to 1.5 mL.

-

Slightly Soluble: Dissolves in > 1.5 mL to 2.0 mL, or some solid remains.

-

Insoluble: The majority of the solid does not dissolve even after adding 2.0 mL.

-

-

Record: Repeat for all solvents and meticulously record the observations.

Causality & Field Insight: This method provides a quick, semi-quantitative estimate. The incremental addition of solvent prevents using an excessive amount, which could falsely classify a slightly soluble compound as soluble. This approach is standard in early-stage process development and medicinal chemistry for rapid solvent screening.

Caption: Workflow for qualitative solubility assessment.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[6] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of 1-(2-Thienylcarbonyl)-1H-benzotriazole to a sealed, screw-cap vial containing a known volume (e.g., 5.0 mL) of the selected solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the suspension for a prolonged period (typically 24-48 hours).

-

Trustworthiness Check: To confirm equilibrium has been reached, take small aliquots of the supernatant at different time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer changes over time.

-

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the vial to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.

-

Expertise Insight: Use a filter-tip on the pipette (e.g., a 0.22 µm syringe filter) to avoid transferring any undissolved solid particles, which would artificially inflate the measured concentration.

-

-

Dilution: Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as:

-

UV-Vis Spectrophotometry: If the compound has a unique chromophore. A calibration curve must be prepared beforehand.

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve with standards of known concentration is required.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Data Presentation and Application

All experimentally determined solubility data should be compiled into a clear, structured table for easy comparison and interpretation.

Table 3: Solubility Profile of 1-(2-Thienylcarbonyl)-1H-benzotriazole (Template)

| Solvent | Polarity Type | Qualitative Assessment | Quantitative Solubility (mg/mL at 25°C) |

|---|---|---|---|

| n-Hexane | Nonpolar | Insoluble | To be determined |

| Toluene | Nonpolar | Slightly Soluble | To be determined |

| Dichloromethane | Polar Aprotic | Soluble | To be determined |

| Ethyl Acetate | Polar Aprotic | Soluble | To be determined |

| Acetone | Polar Aprotic | Very Soluble | To be determined |

| Ethanol | Polar Protic | Soluble | To be determined |

| Water | Very Polar | Insoluble | To be determined |

| DMSO | Polar Aprotic | Very Soluble | To be determined |

Practical Application of Data:

-

For Recrystallization: A suitable solvent system would be one in which the compound is very soluble at high temperatures but only slightly soluble at low temperatures. Based on predictions, a mixture like Toluene/Hexane or Ethanol/Water might be effective.

-

For Reaction Chemistry: A solvent in which the compound is highly soluble (e.g., Acetone, DCM, THF) would be an excellent choice to ensure a homogeneous reaction medium.

-

For Chromatography: The solubility data helps in selecting the "strong" solvent for the mobile phase in reverse-phase HPLC (likely Acetonitrile or Methanol) or the loading solvent for normal-phase column chromatography (e.g., Dichloromethane).

Conclusion

The solubility of 1-(2-Thienylcarbonyl)-1H-benzotriazole is a complex function of its unique molecular structure, which blends polar and nonpolar characteristics. Predictive analysis based on its physicochemical properties suggests poor solubility in nonpolar and aqueous media, with a preference for polar aprotic organic solvents. This guide provides the theoretical foundation and detailed, validated experimental protocols necessary for researchers to accurately determine this critical parameter. By following the qualitative and quantitative methodologies outlined, scientists can generate the reliable data needed to optimize reaction conditions, develop effective purification strategies, and advance the compound through the research and development pipeline.

References

[6] Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

[9] ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate.

ResearchGate. (n.d.). Physico-chemical Properties of Benzotriazole derivatives. ResearchGate.

[4] University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

[8] Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

[10] ChemicalBook. (2022). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. ChemicalBook.

[5] Daniel, K. (n.d.). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion.

[11] National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem.

[7] Journal for Research in Applied Sciences and Biotechnology. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole.

[12] Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

[3] National Center for Biotechnology Information. (n.d.). 1-(2-Thienylcarbonyl)-1H-benzotriazole. PubChem.

[1] GSC Online Press. (n.d.). Review on synthetic study of benzotriazole.

[2] Monbaliu, J-C. M. (Ed.). (2016). The Chemistry of Benzotriazole Derivatives. Springer.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. 1-(2-Thienylcarbonyl)-1H-benzotriazole | C11H7N3OS | CID 746502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. currentopinion.be [currentopinion.be]

- 6. youtube.com [youtube.com]

- 7. jrasb.com [jrasb.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 11. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide on the Thermal Stability of 1-(2-Thienylcarbonyl)-1H-benzotriazole

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of 1-(2-Thienylcarbonyl)-1H-benzotriazole, a heterocyclic compound of interest in pharmaceutical and materials science. In the absence of specific literature data for this compound, this guide synthesizes established principles of thermal analysis and knowledge of related N-acylbenzotriazole derivatives to present a predictive overview and detailed experimental protocols. We delve into the theoretical underpinnings of thermal decomposition for this class of compounds and provide field-proven methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, chemists, and drug development professionals seeking to characterize the thermal behavior and potential hazards associated with 1-(2-Thienylcarbonyl)-1H-benzotriazole and similar molecules.

Introduction: The Significance of N-Acylbenzotriazoles

Benzotriazole and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile biological activities and utility as synthetic auxiliaries.[1][2] The N-acylbenzotriazoles, such as the title compound 1-(2-Thienylcarbonyl)-1H-benzotriazole, are particularly noteworthy as efficient acylating agents under mild conditions, often serving as stable alternatives to more reactive acid chlorides.[3] The fusion of the benzotriazole moiety with a thiophene ring, another privileged heterocycle in drug discovery, suggests a molecule with significant potential in various therapeutic areas.

The thermal stability of such compounds is a critical parameter, influencing everything from synthesis and purification to storage, formulation, and ultimately, safety in application. Uncontrolled thermal decomposition can lead to runaway reactions, presenting significant hazards.[4] Therefore, a thorough understanding of a compound's response to heat is paramount for safe handling and process development.

This guide will explore the expected thermal behavior of 1-(2-Thienylcarbonyl)-1H-benzotriazole, drawing parallels with known benzotriazole derivatives. We will outline rigorous, self-validating experimental protocols based on industry-standard methodologies to empower researchers to confidently assess its thermal properties.

Predicted Thermal Decomposition Profile

The thermal decomposition of N-acylbenzotriazoles is anticipated to initiate with the cleavage of the weakest bond in the molecule. The N-N bond within the triazole ring is a likely candidate for initial scission upon thermal stress. This is often followed by the extrusion of molecular nitrogen (N₂), a common fragmentation pathway for many nitrogen-rich heterocyclic compounds.[5] The loss of N₂ is a highly favorable process due to the high stability of the dinitrogen molecule.

The subsequent decomposition pathway is likely to involve the fragmentation of the remaining molecular framework. The thienylcarbonyl moiety may undergo further breakdown, potentially leading to the formation of various gaseous byproducts.

Key Predicted Decomposition Events:

-

Initial Decomposition: Onset of decomposition is predicted to involve the cleavage of the N-N bond in the benzotriazole ring.

-

Primary Gaseous Product: The primary and most significant gaseous product is expected to be molecular nitrogen (N₂).

-

Secondary Decomposition: Fragmentation of the thienylcarbonyl and benzoyl portions of the molecule at higher temperatures.

-

Potential Byproducts: Depending on the atmosphere (inert or oxidative), byproducts could include carbon oxides (CO, CO₂), sulfur oxides (SOₓ), and various organic fragments.

Methodologies for Thermal Analysis

A multi-faceted approach employing Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) is essential for a comprehensive understanding of the thermal stability of 1-(2-Thienylcarbonyl)-1H-benzotriazole. For more detailed hazard assessment, Accelerating Rate Calorimetry (ARC) can also be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is invaluable for determining decomposition temperatures, assessing thermal stability, and quantifying the composition of materials.[6][7]

This protocol is based on the principles outlined in ASTM E1131 and ISO 11358-1.[8][9][10][11]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(2-Thienylcarbonyl)-1H-benzotriazole into a clean, tared TGA crucible (platinum or alumina).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or argon) at a flow rate of 50-100 mL/min to ensure an inert environment.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600 °C at a linear heating rate of 10 °C/min.

-

-

Data Acquisition: Record the mass loss and temperature continuously throughout the experiment.

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at each decomposition step.

-

Determine the final residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[13]

This protocol is designed based on general principles for the analysis of organic compounds.[14][15]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 1-(2-Thienylcarbonyl)-1H-benzotriazole into a hermetically sealed aluminum pan. An empty, hermetically sealed aluminum pan will be used as the reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point.

-